molecular formula C21H15FN2O3 B300744 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

Katalognummer B300744
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: BMWSFCOIWKFNTM-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known by the name of rofecoxib and is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors.

Wirkmechanismus

The mechanism of action of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves the selective inhibition of COX-2. By blocking the activity of COX-2, rofecoxib reduces the production of inflammatory mediators, such as prostaglandins, which are involved in the development of pain, fever, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and analgesic properties. As a COX-2 inhibitor, rofecoxib can reduce inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis. However, the use of rofecoxib has been associated with an increased risk of cardiovascular events, such as heart attack and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition on inflammation and pain. However, the limitations of using rofecoxib in lab experiments include its potential for cardiovascular side effects, which may limit its use in certain studies.

Zukünftige Richtungen

There are several future directions for research on 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione. One potential direction is to develop new COX-2 inhibitors that have a lower risk of cardiovascular side effects. Another direction is to investigate the potential use of rofecoxib in the treatment of other conditions, such as cancer and Alzheimer's disease, which have been linked to inflammation. Additionally, further research is needed to better understand the mechanisms underlying the cardiovascular side effects of rofecoxib and to develop strategies to mitigate these effects.

Synthesemethoden

The synthesis of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves a series of chemical reactions. The starting materials for the synthesis of rofecoxib are 4-cyclohexyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and 2-(2-fluoro-4-iodophenyl) furan. These two compounds are reacted together in the presence of a palladium catalyst to form the intermediate compound, 5-(2-fluorophenyl)-2-(furan-2-yl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is primarily focused on its potential use as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Selective COX-2 inhibitors, such as rofecoxib, are designed to block the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.

Eigenschaften

Molekularformel

C21H15FN2O3

Molekulargewicht

362.4 g/mol

IUPAC-Name

(4Z)-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H15FN2O3/c1-13-5-4-6-14(11-13)24-21(26)17(20(25)23-24)12-15-9-10-19(27-15)16-7-2-3-8-18(16)22/h2-12H,1H3,(H,23,25)/b17-12-

InChI-Schlüssel

BMWSFCOIWKFNTM-ATVHPVEESA-N

Isomerische SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/C(=O)N2

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

Kanonische SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.